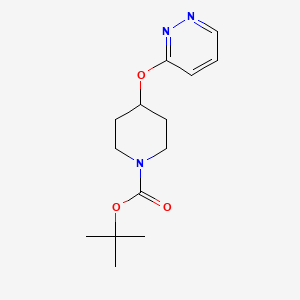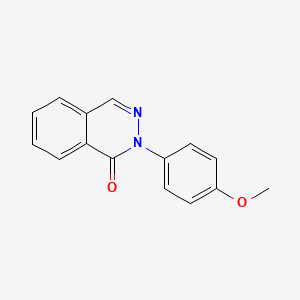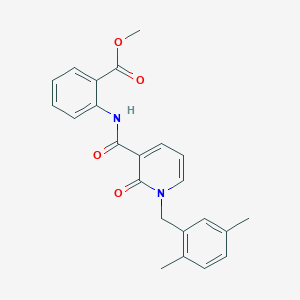
Tert-butyl 4-(pyridazin-3-yloxy)piperidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 4-(pyridazin-3-yloxy)piperidine-1-carboxylate is a chemical compound that is part of a broader class of nitrogenous compounds with potential applications in medicinal chemistry. The compound's structure typically includes a piperidine ring, which is a common feature in many biologically active compounds, and a tert-butyl group that can influence the compound's physical and chemical properties.
Synthesis Analysis
The synthesis of tert-butyl 4-(pyridazin-3-yloxy)piperidine-1-carboxylate and related compounds often involves multi-step reactions that may include nucleophilic substitution, oxidation, halogenation, and elimination reactions. For instance, tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, an important intermediate for anticancer drugs, was synthesized from commercially available piperidin-4-ylmethanol through a series of such reactions with a high total yield of 71.4% . Similarly, the synthesis of tert-butyl 4-(5-bromopyridin-2-yloxy)piperidine-1-carboxylate involved characterizing the compound using various spectroscopic techniques and confirming its structure through X-ray diffraction .
Molecular Structure Analysis
The molecular structure of tert-butyl 4-(pyridazin-3-yloxy)piperidine-1-carboxylate-related compounds has been studied using techniques like X-ray diffraction and density functional theory (DFT) calculations. For example, the crystal structure of 2-tert-butyl-5-(4-tert-butylbenzylthio)-4-chloropyridazin-3(2H)-one was determined to be orthorhombic with specific cell parameters, and the structure was stabilized by inter- and intramolecular hydrogen bond interactions . DFT studies have also been used to optimize molecular structures and compare them with experimental data, as seen in the synthesis of tert-butyl 4-(5-bromopyridin-2-yloxy)piperidine-1-carboxylate .
Chemical Reactions Analysis
The tert-butyl group in the compound's structure can participate in various chemical reactions. For example, the regioselective addition of tert-butyl magnesium reagents to pyridine derivatives has been demonstrated as a convenient method for synthesizing 3,4-disubstituted pyridine derivatives, which is a transition-metal-free process compatible with many functional groups . Additionally, the tert-butyl group can be involved in cyclization reactions, as shown in the synthesis of N-tert-butyl disubstituted pyrrolidines .
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butyl 4-(pyridazin-3-yloxy)piperidine-1-carboxylate-related compounds are influenced by their molecular structure. The presence of tert-butyl groups can affect the compound's density, solubility, and stability. For instance, the crystal structure analysis of 2-tert-butyl-5-(4-tert-butylbenzylthio)-4-chloropyridazin-3(2H)-one provided insights into its density and stability through hydrogen bonding . The molecular electrostatic potential and frontier molecular orbitals have been analyzed using DFT to reveal some physicochemical properties of these compounds .
Aplicaciones Científicas De Investigación
Synthesis and Organic Chemistry
Tert-butyl 4-(pyridazin-3-yloxy)piperidine-1-carboxylate is a key intermediate in the synthesis of biologically active compounds. For example, Kong et al. (2016) detailed its use in the synthesis of crizotinib, a drug used in cancer therapy, through a multi-step synthesis process starting from tert-butyl-4-hydroxypiperdine-1-carboxylate, showcasing its importance in pharmaceutical synthesis (D. Kong et al., 2016).
Biological Activity Modulation
Research by Skolimowski et al. (2010) explored the modulation of genotoxicity by derivatives of N-tert-butyl-alpha-phenylnitrone (PBN), demonstrating the compound's potential in reducing DNA damage induced by ethoxyquin in human lymphocytes. This highlights its role in studies related to DNA repair and the protective effects against genotoxic agents (Janusz J Skolimowski et al., 2010).
Catalysis and Polymer Chemistry
Mennenga et al. (2015) synthesized and evaluated the catalytic activity of polymers containing a 4-amino-pyridyl derivative for use in acylation chemistry, demonstrating the compound's utility in enhancing catalytic efficiencies through self-activation and neighboring group effects. This research provides insights into the design of new catalytic systems for chemical synthesis (Thiemo Mennenga et al., 2015).
Drug Development and Optimization
Research into the optimization of synthetic methods for related compounds, as discussed by Zhang et al. (2018) and Wang et al. (2015), shows the ongoing efforts to improve the efficiency and yield of key intermediates for the development of anticancer drugs and other therapeutic agents. These studies underscore the role of Tert-butyl 4-(pyridazin-3-yloxy)piperidine-1-carboxylate derivatives in the broader context of medicinal chemistry and drug discovery (Binliang Zhang et al., 2018), (Min Wang et al., 2015).
Safety And Hazards
Propiedades
IUPAC Name |
tert-butyl 4-pyridazin-3-yloxypiperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O3/c1-14(2,3)20-13(18)17-9-6-11(7-10-17)19-12-5-4-8-15-16-12/h4-5,8,11H,6-7,9-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYAFRELMPPEJOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)OC2=NN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-(pyridazin-3-yloxy)piperidine-1-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[[4-(3-Chlorophenyl)piperazin-1-yl]methyl]-5-[(2-methylphenyl)methoxy]pyran-4-one](/img/structure/B2546883.png)
![3-Bromo-2-(4-chlorophenyl)imidazo[1,2-a]pyrimidine](/img/structure/B2546884.png)


![2-(methylsulfanyl)-5-{(Z)-[2-(trifluoromethyl)phenyl]methylidene}-1,3-thiazol-4-one](/img/structure/B2546887.png)
![N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)-2-phenoxyacetamide](/img/structure/B2546888.png)

![(Z)-N-(3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2546895.png)

![N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)cyclopropanesulfonamide](/img/structure/B2546900.png)
![[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2546901.png)
![3-Pyridin-4-yl-6-(pyridin-2-ylmethylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2546903.png)
![N-(2-oxo-2-(2-phenylmorpholino)ethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2546904.png)
![[2-(Propan-2-yl)oxan-4-yl]methanol](/img/structure/B2546905.png)